![molecular formula C17H16N4OS B2702228 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide CAS No. 2034487-88-0](/img/structure/B2702228.png)
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a phenyl group (a benzene ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a tetrahydropyrazolo[1,5-a]pyridine ring (a fused ring system containing two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several ring systems. The exact structure would depend on the specific arrangement of these rings and the presence of any additional functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions of the reaction. The presence of several different functional groups means that this compound could potentially participate in a wide variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point would be influenced by factors such as the size and shape of the molecule, the specific functional groups present, and the overall polarity of the molecule .Applications De Recherche Scientifique
Synthesis and Derivative Development
The research into the compound 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide primarily focuses on the synthesis of novel derivatives and their applications across various biological activities. A notable study involves the synthesis of thiazolo and pyrazolopyrimidines derivatives, highlighting their potential in antimicrobial, anticancer, and anti-inflammatory activities. For instance, derivatives of thiazolopyrimidines have been explored for their antimicrobial properties, with specific compounds demonstrating significant activity against various bacteria strains. Furthermore, pyrazolopyrimidines derivatives are investigated for their potential anticancer and anti-inflammatory effects, showcasing the versatility of these compounds in medicinal chemistry (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010; Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Anticancer and Anti-5-lipoxygenase Activities
Research into pyrazolopyrimidines derivatives further extends into their evaluation as anticancer and anti-5-lipoxygenase agents. A study synthesized a series of these derivatives, examining their cytotoxic effects on cancer cell lines and their inhibition of the 5-lipoxygenase enzyme. This dual functionality underscores the compound's potential in the development of treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Development as Mycobacterium Tuberculosis Inhibitors
Thiazole-aminopiperidine hybrid analogues, derived from modifications of the core compound, have shown promise as novel inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. This discovery paves the way for new therapeutic agents in the fight against tuberculosis, highlighting the compound's importance in antibiotic development (Jeankumar et al., 2013).
Insecticidal Potential
The investigation into the insecticidal properties of sulfonamide thiazole derivatives against the cotton leafworm, Spodoptera littoralis, demonstrates the compound's potential in agricultural applications. The study showcases the synthesis of biologically active heterocyclic compounds incorporating the sulfonamide-bearing thiazole moiety, offering insights into new strategies for pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the hepatitis b virus (hbv) core protein .
Mode of Action
It is known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hbv mutants .
Biochemical Pathways
It is known that similar compounds can inhibit the replication of hbv, which suggests that they may affect the viral life cycle .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and high systemic exposure .
Result of Action
Similar compounds have been shown to inhibit hbv dna viral load in an hbv aav mouse model .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of nucleoside-resistant hbv mutants .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(19-13-7-9-21-14(10-13)6-8-18-21)15-11-23-17(20-15)12-4-2-1-3-5-12/h1-6,8,11,13H,7,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXUJNKIOZPDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2702145.png)
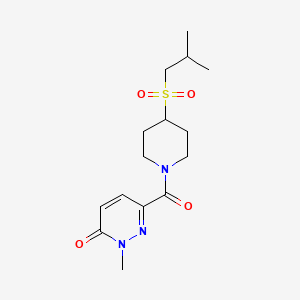
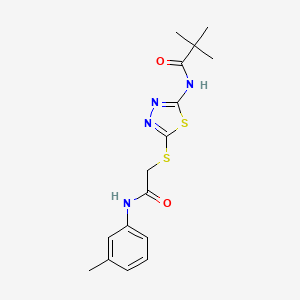
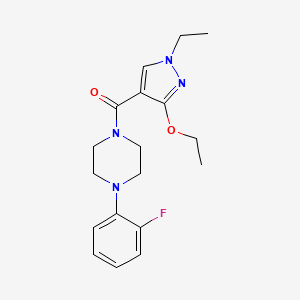
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2702152.png)
![N-[2-[4-Methoxy-3-(2-oxopiperidin-1-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2702153.png)
![N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702155.png)
![N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702156.png)
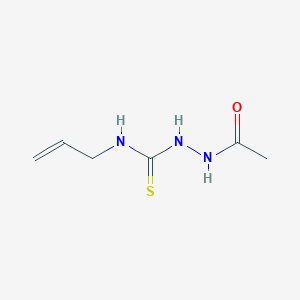
![ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B2702159.png)
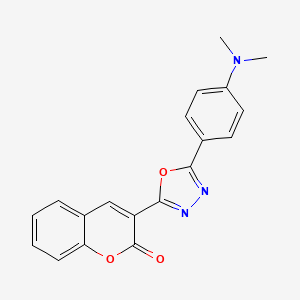
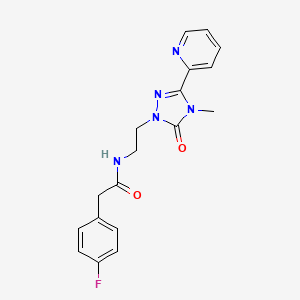
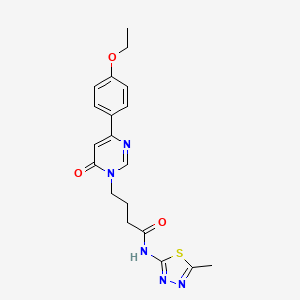
![5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702166.png)
